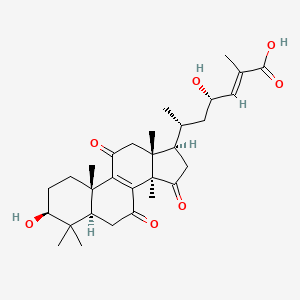

![molecular formula C30H44O4 B1631539 (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid CAS No. 862893-75-2](/img/structure/B1631539.png)

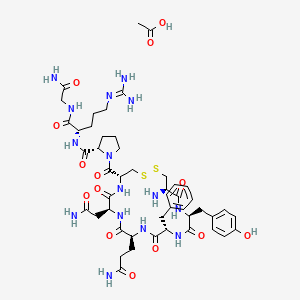

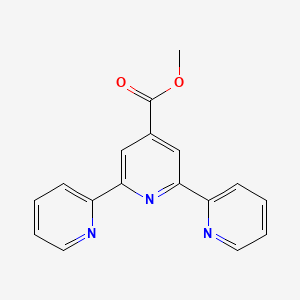

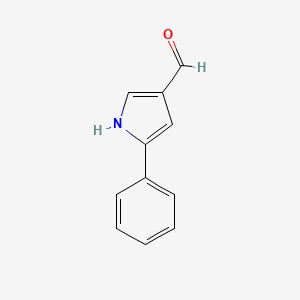

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

Vue d'ensemble

Description

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a useful research compound. Its molecular formula is C30H44O4 and its molecular weight is 468.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor and Anti-metastasis Effects

Ganoderic acids (GAs), including Ganoderic Acid TR, are well recognized for their unique bioactivities such as antitumor and anti-metastasis effects . They have been reported to exhibit significant pharmacological activities that can inhibit the growth of tumor cells .

Inhibition of Histamine Release

Ganoderic Acid TR has been demonstrated to inhibit histamine release . This property makes it potentially useful in the treatment of allergic reactions and conditions characterized by inappropriate histamine release .

Inhibition of Cholesterol Synthesis

Ganoderic Acid TR has been shown to inhibit cholesterol synthesis . This could potentially be beneficial in managing high cholesterol levels and associated cardiovascular diseases .

Antihypertensive Properties

Ganoderic Acid TR has been reported to have antihypertensive properties . This means it could potentially be used in the treatment of high blood pressure .

Anti-HIV Activity

Ganoderic Acid TR has been demonstrated to exhibit anti-human immunodeficiency virus (HIV) activity . This suggests potential applications in the treatment of HIV infection .

Biosynthesis in Heterologous Hosts

Due to the difficulty in genetic manipulation, low yield, and slow growth of Ganoderma lucidum, the mushroom from which GAs are derived, biosynthesis of GAs in a heterologous host is a promising alternative for their efficient production . This could potentially increase the availability of Ganoderic Acid TR for research and therapeutic applications .

Gut Microbiota Regulation

Recent studies indicate that Ganoderma, including Ganoderic Acid TR, exerts bioactivities such as gut microbiota regulation . This suggests potential applications in the treatment of gut-related health issues .

Inhibition of Melanin Synthesis

Ganoderma, including Ganoderic Acid TR, has been shown to inhibit melanin synthesis . This suggests potential applications in the treatment of skin pigmentation disorders .

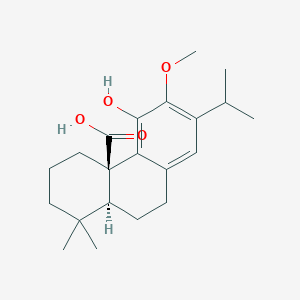

Mécanisme D'action

Ganoderic acid TR, also known as (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid, is a triterpene compound derived from Ganoderma lucidum . This compound has been studied for its wide range of pharmacological activities and therapeutic effects .

Target of Action

Ganoderic acid TR has been found to interact with several targets. It is a broad-spectrum inhibitor against influenza neuraminidases (NAs), particularly H5N1 and H1N1 neuraminidases . It also targets the p53-MDM2 pathway, which plays a crucial role in cancer cell growth and survival . Furthermore, it has been shown to modulate the bile acid receptor FXR , and inhibit the activity of the NLRP3 inflammasome .

Mode of Action

The compound’s interaction with its targets leads to various changes in cellular processes. For instance, by inhibiting the interaction of MDM2 and p53, it can induce apoptosis in cancer cells . When it modulates the bile acid receptor FXR, it subsequently regulates neuroimmune and antidepressant behaviors .

Biochemical Pathways

Ganoderic acid TR is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A (Acetyl-CoA) as an initial substrate, which is condensed to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), and then reduced to produce mevalonate . The compound’s interaction with its targets can affect various biochemical pathways, including primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, inositol phosphate metabolism .

Pharmacokinetics

It is known that the compound’s bioavailability and adme properties can significantly impact its therapeutic effects .

Result of Action

The molecular and cellular effects of ganoderic acid TR’s action are diverse, depending on the target and the context. For instance, it can induce apoptosis in cancer cells , regulate neuroimmune and antidepressant behaviors , and have anti-inflammatory effects .

Action Environment

The production and action of ganoderic acid TR can be influenced by various environmental factors. For instance, the biosynthesis of the compound in Ganoderma lucidum can be regulated by environmental and genetic factors . Moreover, the compound’s action can be affected by the specific cellular and molecular environment in which it is acting.

Propriétés

IUPAC Name |

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-23,25,32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,25+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZQBBATMLGADX-VVUVUVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Dimethoxytrityl-3'-deoxythymidine 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B1631464.png)